molecular formula C22H24N2O B14203128 4-(2,4-Di-tert-butylphenoxy)phthalonitrile CAS No. 875885-47-5

4-(2,4-Di-tert-butylphenoxy)phthalonitrile

Cat. No.: B14203128
CAS No.: 875885-47-5
M. Wt: 332.4 g/mol
InChI Key: XJTCSBKFETZBSJ-UHFFFAOYSA-N
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Description

4-(2,4-Di-tert-butylphenoxy)phthalonitrile is an organic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phthalonitrile core substituted with a 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and influences its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-di-tert-butyl-4-methylphenol with 4-nitrophthalonitrile in the presence of a base such as dimethylformamide. This reaction yields this compound with a moderate yield of around 30%, primarily due to the steric hindrance of the phenol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Di-tert-butylphenoxy)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile and its derivatives, particularly phthalocyanines, involves the generation of singlet oxygen upon light activation. This property is harnessed in photodynamic therapy, where the singlet oxygen produced can induce cell death in targeted cancer cells . The molecular targets include cellular components such as membranes and proteins, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Di-tert-butylphenoxy)phthalonitrile is unique due to the combination of the sterically hindered 2,4-di-tert-butylphenoxy group and the phthalonitrile core. This combination imparts distinct reactivity and solubility properties, making it a valuable precursor for the synthesis of specialized phthalocyanines with enhanced solubility and photophysical properties .

Properties

CAS No.

875885-47-5

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2,4-ditert-butylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H24N2O/c1-21(2,3)17-8-10-20(19(12-17)22(4,5)6)25-18-9-7-15(13-23)16(11-18)14-24/h7-12H,1-6H3

InChI Key

XJTCSBKFETZBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C

Origin of Product

United States

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